molecular formula C20H15ClINO5S B4290139 4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE

4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE

Cat. No.: B4290139
M. Wt: 543.8 g/mol
InChI Key: HEOYJEQGKBDJEJ-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazole ring, chloro and iodo substituents, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of chloro and iodo substituents. The final step involves the acetylation of the phenyl ring with dimethoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (chloro and iodo) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups in place of the halogens.

Scientific Research Applications

4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(2-chlorophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate
  • 4-{[2-(2-iodophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate
  • 4-{[2-(2-bromophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate

Uniqueness

The presence of both chloro and iodo substituents in 4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE makes it unique compared to similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(E)-[2-(2-chloro-5-iodophenyl)-5-oxo-1,3-thiazol-4-ylidene]methyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClINO5S/c1-10(24)28-18-16(26-2)7-11(8-17(18)27-3)6-15-20(25)29-19(23-15)13-9-12(22)4-5-14(13)21/h4-9H,1-3H3/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYJEQGKBDJEJ-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClINO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE
Reactant of Route 2
Reactant of Route 2
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE
Reactant of Route 3
Reactant of Route 3
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE
Reactant of Route 4
Reactant of Route 4
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE
Reactant of Route 5
Reactant of Route 5
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE
Reactant of Route 6
Reactant of Route 6
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE

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